Benzo[b]thiophene-4-sulfonyl chloride
Description
Significance of the Benzo[b]thiophene Core in Heterocyclic Chemistry
The benzo[b]thiophene scaffold is a privileged structure in the realm of heterocyclic chemistry, primarily due to its widespread presence in biologically active compounds. ijpsjournal.comresearchgate.net This bicyclic system, consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring, is a key component in numerous pharmaceutical drugs. ijpsjournal.comrsc.org Marketed drugs containing this core include the osteoporosis treatment raloxifene, the asthma medication zileuton, and the antifungal agent sertaconazole. rsc.org
The structural characteristics of the benzo[b]thiophene core allow for a wide range of chemical modifications, enabling the synthesis of derivatives with diverse pharmacological properties. nih.goveurekaselect.com Researchers have successfully developed benzo[b]thiophene-based compounds that exhibit a broad spectrum of biological activities, including:
Anticancer rsc.org
Anti-inflammatory rsc.org
Antimicrobial researchgate.net
Anticonvulsant ijpsjournal.comresearchgate.net
Antitubercular researchgate.netrsc.org
Antidiabetic ijpsjournal.comresearchgate.net
Antioxidant researchgate.net
The interest in this scaffold stems from its ability to mimic other structures and interact with various biological targets like enzymes and receptors. ijpsjournal.com The ongoing exploration of benzo[b]thiophene derivatives continues to yield new lead compounds in drug discovery, highlighting its enduring importance in medicinal chemistry. researchgate.netnih.gov
Role of Sulfonyl Chloride Functionality in Synthetic Strategies
The sulfonyl chloride functional group (-SO₂Cl) is a highly versatile and reactive electrophile in organic synthesis. fiveable.me Its utility stems from the electron-withdrawing nature of the sulfonyl group, which renders the attached chlorine atom an excellent leaving group. fiveable.me This high reactivity allows sulfonyl chlorides to readily undergo nucleophilic substitution reactions with a wide variety of nucleophiles. fiveable.me
A primary application of sulfonyl chlorides is in the synthesis of sulfonamides, a class of compounds with significant pharmacological importance, including antibacterial agents. fiveable.mersc.org This is typically achieved by reacting the sulfonyl chloride with a primary or secondary amine. molport.com Beyond amines, sulfonyl chlorides can react with other nucleophiles:
Alcohols: to form sulfonate esters, which are valuable intermediates in further synthetic transformations. fiveable.me
Thiols: to produce sulfones. fiveable.me
Sulfonyl chlorides serve as crucial intermediates for introducing the sulfonyl group into organic molecules, which can then be further functionalized. fiveable.me While highly useful, their reactivity can also make them challenging to handle and store. chemistryviews.org Despite this, their ability to form stable sulfonamide linkages and other derivatives makes them a cornerstone in the synthesis of complex molecules for medicinal and materials science applications. molport.commagtech.com.cn
Overview of Research Trajectories for Benzo[b]thiophene-4-sulfonyl Chloride and Analogues
The research trajectory for this compound and its analogues is largely driven by its potential as a building block in medicinal chemistry. The compound itself is a reactive intermediate, designed for the synthesis of more complex, stable, and often biologically active molecules.
The primary research application involves the reaction of the sulfonyl chloride group with various amines to create a library of novel benzo[b]thiophene-sulfonamide derivatives. rsc.orgunav.edu This approach allows for systematic structural modifications to explore structure-activity relationships (SAR). For instance, studies on related benzo[b]thiophenesulfonamide 1,1-dioxides have shown that lipophilic substituents on the sulfonamide nitrogen can significantly enhance cytotoxic activity against tumor cell lines. researchgate.net
Future research directions will likely continue to focus on synthesizing and evaluating new derivatives for various therapeutic areas. Given the broad biological profile of the benzo[b]thiophene core, analogues of this compound could be used to develop novel agents targeting:
Cancer: By designing sulfonamide derivatives that inhibit specific pathways, such as the RhoA/ROCK pathway, which is implicated in tumor metastasis. nih.gov
Infectious Diseases: The sulfonamide moiety is a well-established pharmacophore in antibacterial drugs. rsc.org
Neurological Disorders: Benzo[b]thiophene derivatives have been investigated for their potential as antidepressants. unav.edu
The compound serves as a versatile scaffold, and the future of its research lies in the innovative combination of different amines and other nucleophiles with the this compound core to generate novel compounds with tailored biological activities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzothiophene-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2S2/c9-13(10,11)8-3-1-2-7-6(8)4-5-12-7/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUWOOFBLGREHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C(=C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901286741 | |
| Record name | Benzo[b]thiophene-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901286741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18494-88-7 | |
| Record name | Benzo[b]thiophene-4-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18494-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo[b]thiophene-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901286741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Benzo B Thiophene 4 Sulfonyl Chloride and Analogous Sulfonyl Chlorides
Direct Sulfonylation Approaches to Benzo[b]thiophene Scaffolds
Direct sulfonylation involves the introduction of a sulfonic acid or sulfonyl chloride group onto the benzo[b]thiophene ring system. The regioselectivity of this electrophilic substitution is highly dependent on the reagents and reaction conditions employed.
Classical Chlorosulfonation Procedures
The direct chlorosulfonation of benzo[b]thiophene is a classical method for producing sulfonyl chlorides. This one-step process utilizes chlorosulfonic acid (ClSO₃H) to both sulfonate the aromatic ring and convert the resulting sulfonic acid into the corresponding sulfonyl chloride.
Research has demonstrated the preparation of benzo[b]thiophene-4-sulfonyl chloride via this route. acs.org However, the direct sulfonation of the unsubstituted benzo[b]thiophene ring can lead to a mixture of positional isomers. acs.orggoogle.com For instance, sulfonation has been shown to yield predominantly the 3-sulfonate isomer under certain conditions. acs.org Achieving selectivity for the 4-position often requires careful control of reaction parameters or the use of starting materials with directing groups. A general procedure involves treating benzo[b]thiophene with chlorosulfonic acid, often in a chlorinated solvent like chloroform, at reduced temperatures to control the reaction's exothermicity and improve selectivity. researchgate.net
Alternative Sulfonation Strategies and Reagents
To circumvent the often harsh conditions and potential for side reactions associated with classical chlorosulfonation, alternative reagents and strategies have been developed. These methods typically involve a two-step process: initial sulfonation followed by chlorination.
Milder sulfonating agents can offer improved regioselectivity and compatibility with sensitive functional groups. Notable alternative reagents include:
Sulfur trioxide complexes : A complex of sulfur trioxide (SO₃) with a weak base, such as nitromethane, can serve as a mild electrophile for sulfonation. researchgate.net
Sulfuric acid/Acetic anhydride : A mixture of sulfuric acid and acetic anhydride is another effective reagent system for sulfonation, which can be performed at low temperatures. researchgate.net
Once the benzo[b]thiophenesulfonic acid is obtained, it must be converted to the desired sulfonyl chloride. This is typically accomplished using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reactions provide the target this compound from its corresponding sulfonic acid precursor.
Synthesis of Benzo[b]thiophene Core Structures as Precursors
Electrophilic Cyclization Reactions of Alkynyl Thioanisoles
The electrophilic cyclization of 2-alkynyl thioanisoles has emerged as a robust method for synthesizing 2,3-disubstituted benzo[b]thiophenes. acs.orgacs.org The process is initiated by an electrophile that activates the alkyne, leading to an intramolecular attack by the sulfur atom. chim.it This key cyclization step can be promoted by either metal catalysts or metal-free reagents.
Metal-Catalyzed Cyclizations (e.g., Copper-catalyzed, Gold(I)-NHC-catalyzed)
Transition metals, particularly gold and copper, are highly effective catalysts for the cyclization of 2-alkynyl thioanisoles. These metals act as potent π-acids, activating the alkyne toward nucleophilic attack by the tethered thioether.
Gold(I)-NHC-catalyzed cyclization has been reported as an efficient method for the synthesis of 2-substituted benzo[b]thiophenes. scispace.comrsc.org Catalysts such as gold(I)-IPr hydroxide (B78521) [Au(IPr)OH] have demonstrated high efficiency, tolerating a wide range of substrates with diverse electronic and steric properties. rsc.org These reactions can often be carried out in the open air using commercial-grade reagents and solvents, with catalyst loadings as low as 0.5 mol%. rsc.org The presence of a Brønsted acid and its conjugate base has been shown to be crucial for catalyst turnover. rsc.org
| Entry | R Group | Catalyst | Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | Au(IPr)OH | 2 | Toluene | 110 | 20 | 95 |
| 2 | 4-MeO-Ph | Au(IPr)OH | 2 | Toluene | 110 | 20 | 96 |
| 3 | 4-CF₃-Ph | Au(IPr)OH | 2 | Toluene | 110 | 20 | >97 (NMR) |
| 4 | 2-Thienyl | Au(IPr)OH | 2 | Toluene | 110 | 20 | 91 |
| 5 | Cyclohexyl | Au(IPr)OH | 2 | Toluene | 110 | 20 | 78 |
| 6 | n-Butyl | Au(IPr)OH | 2 | Toluene | 110 | 20 | 85 |
Table 1: Selected examples of Gold(I)-catalyzed synthesis of 2-substituted benzo[b]thiophenes from 2-alkynyl thioanisoles. Data sourced from Dillon et al., 2018. rsc.org
Copper-catalyzed cyclizations also provide an effective route to benzo[b]thiophenes. nih.gov For instance, copper-catalyzed chloro-, bromo-, and iodocyclization reactions of 2-alkynyl thioanisoles have been developed using sodium halides as the source of the electrophilic halogen. nih.gov Copper(I) iodide (CuI) is a commonly used catalyst for these transformations, facilitating the annulation process. acs.orgorganic-chemistry.org
Metal-Free Electrophilic Cyclizations (e.g., Iodine-mediated)
The synthesis of the benzo[b]thiophene core can also be achieved without transition metal catalysts. Various electrophilic reagents, particularly iodine-based compounds, can effectively promote the cyclization of 2-alkynyl thioanisoles. chim.itacs.org
Iodine-mediated cyclization is a well-established and high-yielding method. mdpi.com Molecular iodine (I₂) is a common reagent for this transformation, affording 3-iodo-2-substituted-benzo[b]thiophenes in excellent yields. researchgate.netnih.gov The reaction proceeds through the formation of an iodonium intermediate from the alkyne, which is then intercepted by the nucleophilic sulfur atom in a 5-endo-dig cyclization pathway. mdpi.com Other electrophilic halogen sources like N-bromosuccinimide (NBS) have also been successfully employed. nih.govacs.org
| Entry | R Group | Electrophile | Solvent | Temperature | Time | Product | Yield (%) |
| 1 | Phenyl | I₂ | CH₂Cl₂ | rt | 10 min | 2-Phenyl-3-iodobenzo[b]thiophene | 98 |
| 2 | 4-Me-Ph | I₂ | CH₂Cl₂ | rt | 10 min | 2-(4-Tolyl)-3-iodobenzo[b]thiophene | 99 |
| 3 | n-Hexyl | I₂ | CH₂Cl₂ | rt | 10 min | 2-(n-Hexyl)-3-iodobenzo[b]thiophene | 99 |
| 4 | Phenyl | NBS | CH₂Cl₂ | rt | 1 h | 2-Phenyl-3-bromobenzo[b]thiophene | 95 |
| 5 | n-Hexyl | NBS | CH₂Cl₂ | rt | 1 h | 2-(n-Hexyl)-3-bromobenzo[b]thiophene | 96 |
Table 2: Examples of metal-free electrophilic cyclization of 2-alkynyl thioanisoles. Data sourced from Larock et al., 2001. acs.org
Once the substituted benzo[b]thiophene core is synthesized via these cyclization methods, it can be subjected to sulfonation and chlorination, as described in Section 2.1, to yield the final target compound, this compound. The presence of substituents from the cyclization step can influence the regioselectivity of the subsequent sulfonation.
Introduction of the Sulfonyl Chloride Moiety
The final step in the synthesis of this compound is the introduction of the sulfonyl chloride group onto the pre-formed benzo[b]thiophene ring.
Late-stage functionalization refers to the introduction of a functional group at a late stage in a synthetic sequence. This approach is particularly valuable for the synthesis of complex molecules as it allows for the diversification of a common intermediate. The introduction of the sulfonyl chloride moiety onto the benzo[b]thiophene core is a classic example of late-stage sulfur functionalization.
The most direct method for the synthesis of benzo[b]thiophene sulfonyl chlorides is the chlorosulfonation of benzo[b]thiophene itself. acs.org This reaction is typically carried out using chlorosulfonic acid. The reaction of unsubstituted benzo[b]thiophene with chlorosulfonic acid in a solvent such as dichloroethane at controlled temperatures yields a mixture of sulfonyl chloride isomers. Notably, the 3- and 4-sulfonyl chloride isomers are among the products formed. acs.org
Oxidation Reactions Leading to Sulfonyl Chlorides
The synthesis of sulfonyl chlorides from thiols or their derivatives via oxidative chlorination is a fundamental transformation in organic chemistry. This approach is particularly relevant for the synthesis of compounds like this compound, provided the corresponding 4-mercaptobenzo[b]thiophene precursor is available. Modern synthetic methods offer several efficient and mild protocols that avoid the use of harsh reagents. organic-chemistry.org
A variety of oxidizing systems have been developed to facilitate this conversion. For instance, the combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) serves as a highly reactive system for the direct oxidative conversion of thiols to sulfonyl chlorides. organic-chemistry.org This method is characterized by rapid reaction times, often completing in minutes, and producing products in high purity and excellent yields. organic-chemistry.org Similarly, hydrogen peroxide in the presence of zirconium tetrachloride is an effective reagent for the oxidative chlorination of both thiols and disulfides. organic-chemistry.org
Other notable reagents include N-chlorosuccinimide (NCS) combined with dilute hydrochloric acid, which provides a smooth conversion of thiol derivatives into the corresponding sulfonyl chlorides in good yields. organic-chemistry.orgresearchgate.net One-pot syntheses have also been developed where the thiol is oxidized in situ to the sulfonyl chloride and then immediately reacted with an amine to form a sulfonamide. organic-chemistry.orgtandfonline.com Reagents such as trichloroisocyanuric acid (TCCA) have been successfully employed in these one-pot procedures. tandfonline.com The primary advantages of these modern methods include mild reaction conditions, high efficiency, and broad applicability to various thiol substrates, including aromatic and heterocyclic variants. organic-chemistry.orgorganic-chemistry.org
Table 1: Selected Oxidation Methods for Sulfonyl Chloride Synthesis from Thiols
| Reagent System | Key Advantages | Reference |
|---|---|---|
| H₂O₂ / SOCl₂ | Highly reactive, very short reaction times (minutes), excellent yields. | organic-chemistry.org |
| H₂O₂ / ZrCl₄ | Mild conditions, high purity of product, avoids harsh reagents. | organic-chemistry.org |
| N-Chlorosuccinimide (NCS) / HCl | Smooth oxidation, good yields. | organic-chemistry.orgresearchgate.net |
| Trichloroisocyanuric Acid (TCCA) | Effective for one-pot synthesis of sulfonamides from thiols. | tandfonline.com |
| Nitrate Salt / Chlorotrimethylsilane | Mild and efficient for thiols and disulfides, high selectivity. | organic-chemistry.org |
Chemical Reactivity and Transformation Pathways of Benzo B Thiophene 4 Sulfonyl Chloride
Nucleophilic Substitution Reactions of the Sulfonyl Chloride Group
The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is highly electrophilic, rendering it susceptible to attack by various nucleophiles. This reactivity is the basis for the synthesis of a wide array of sulfonamide and sulfonate ester derivatives.
Formation of Sulfonamides
The reaction of benzo[b]thiophene-4-sulfonyl chloride with primary or secondary amines is a fundamental method for the synthesis of the corresponding N-substituted benzo[b]thiophene-4-sulfonamides. This reaction, a variant of the Hinsberg test, typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine, which neutralizes the hydrochloric acid byproduct. byjus.comlibretexts.org
The general reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. researchgate.net
With Primary Amines: The reaction with primary amines (R-NH₂) yields N-alkyl- or N-aryl-benzo[b]thiophene-4-sulfonamides. The resulting sulfonamide still possesses an acidic proton on the nitrogen atom, rendering it soluble in aqueous alkali solutions like sodium hydroxide (B78521). byjus.comdoubtnut.com
With Secondary Amines: Secondary amines (R₂NH) react similarly to form N,N-dialkyl- or N,N-diaryl-benzo[b]thiophene-4-sulfonamides. cbijournal.com Unlike the products from primary amines, these sulfonamides lack an acidic proton on the nitrogen and are therefore insoluble in aqueous alkali. byjus.comdoubtnut.com
The efficiency of this reaction can vary depending on the nucleophilicity of the amine, with primary amines generally being more reactive than secondary amines. cbijournal.com These sulfonamide derivatives are of significant interest in medicinal chemistry.
Table 1: Representative Reactions of this compound with Amines
| Amine | Base | Product |
|---|---|---|
| Primary Amine (RNH₂) | Pyridine | N-Alkyl/Aryl-benzo[b]thiophene-4-sulfonamide |
| Secondary Amine (R₂NH) | Triethylamine | N,N-Dialkyl/Diaryl-benzo[b]thiophene-4-sulfonamide |
Synthesis of Sulfonate Esters
This compound readily reacts with alcohols or phenols in the presence of a base like pyridine to form sulfonate esters. researchgate.netdoubtnut.com This process, known as sulfonylation, converts the alcohol's hydroxyl group into a good leaving group (sulfonate), which is useful for subsequent nucleophilic substitution reactions. libretexts.org
The mechanism involves the attack of the alcohol's oxygen on the sulfonyl chloride. Pyridine not only acts as a base to neutralize the HCl produced but can also serve as a nucleophilic catalyst. doubtnut.comgoogle.com A wide range of alcohols, including primary and secondary alcohols, can be used. google.com Phenols also react under similar conditions to yield the corresponding aryl benzo[b]thiophene-4-sulfonates. researchgate.net
Table 2: Synthesis of Sulfonate Esters from this compound
| Nucleophile | Base | Product |
|---|---|---|
| Alcohol (R-OH) | Pyridine | Alkyl benzo[b]thiophene-4-sulfonate |
| Phenol (Ar-OH) | Pyridine | Aryl benzo[b]thiophene-4-sulfonate |
Reactions with Other Nucleophiles (e.g., Thiols)
The electrophilic nature of the sulfonyl chloride group allows it to react with a variety of other nucleophiles. While less common than reactions with amines and alcohols, reactions with thiols (R-SH) can occur to form thiosulfonates (R-S-SO₂-Ar). The direct synthesis of thioethers from sulfonyl chlorides is also an area of ongoing research, often requiring specific catalytic systems for reductive C-S bond coupling. researchgate.net
Reactions of the Benzo[b]thiophene Ring System
The benzo[b]thiophene core is an aromatic system that can undergo reactions typical of such structures, including electrophilic substitution and modern transition-metal-catalyzed functionalizations. The electronic properties of the sulfonyl chloride group, being strongly electron-withdrawing, significantly influence the regioselectivity and reactivity of the ring.
Electrophilic Aromatic Substitution on the Benzo[b]thiophene Core
The benzo[b]thiophene system itself undergoes electrophilic substitution, with a general preference for attack at the C3 position. nih.gov However, the presence of substituents dramatically alters this preference. The -SO₂Cl group at the C4 position is a powerful deactivating group and a meta-director for electrophilic aromatic substitution on the benzene (B151609) portion of the heterocycle.
For electrophilic attack on the thiophene (B33073) ring, the situation is more complex. Studies on substituted benzo[b]thiophenes show that electrophiles like nitrating or brominating agents will attack available positions on the benzene ring. For instance, the nitration of 3-nitrobenzo[b]thiophen shows substitution occurring at all available positions in the benzene ring (C4, C5, C6, and C7), with a preference order of 6 > 5 > 4 > 7. rsc.org Bromination of 7-methoxybenzo[b]thiophene (B1600899) occurs at the 4-position. nih.gov Given the strong deactivating nature of the 4-sulfonyl chloride group, electrophilic substitution on the benzo[b]thiophene core of the title compound would be challenging and likely require harsh conditions, with substitution predicted to occur at the C6 or C7 positions. rsc.org
Palladium-Catalyzed C-H Functionalization and Cross-Coupling Reactions
Modern synthetic methods, particularly palladium-catalyzed reactions, have enabled the functionalization of C-H bonds in benzo[b]thiophene systems that are difficult to achieve through classical methods. nih.govnih.gov These reactions offer powerful tools for building molecular complexity.
Direct C-H Arylation: Palladium-catalyzed direct arylation allows for the formation of C-C bonds by coupling C-H bonds of benzo[b]thiophene with aryl halides. Research has shown that benzenesulfonyl chlorides can themselves act as arylating agents in palladium-catalyzed reactions with thiophenes, leading to β-arylated products. rsc.org Furthermore, direct C-H arylation of the parent benzo[b]thiophene with aryl iodides has been achieved with high regioselectivity at the β-position (C3). acs.org The electronic influence of the 4-sulfonyl chloride group would be expected to direct such functionalizations to specific C-H bonds on the ring, likely at the C3 or C7 positions.
Cross-Coupling Reactions: While the sulfonyl chloride itself is not a typical coupling partner in standard cross-coupling reactions, it can be converted to a more suitable group (e.g., a halide via a Sandmeyer-type reaction on a corresponding amine). More commonly, other positions on the benzo[b]thiophene ring are functionalized with halides (e.g., bromo or iodo derivatives) to participate in well-known cross-coupling reactions. nih.govnih.gov
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide. A bromo- or iodo-substituted this compound could be coupled with various boronic acids to introduce new aryl or vinyl groups. nih.govacs.orgchemrevlett.com
Sonogashira Coupling: This involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction could be used to install alkynyl moieties onto a halogenated this compound scaffold. nih.gov
Heck Coupling: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.orglibretexts.org A halogenated this compound could undergo Heck coupling to introduce alkenyl substituents. nih.govrsc.org
Table 3: Potential Palladium-Catalyzed Reactions on a Functionalized this compound Core (X = Halogen)
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst, Base | Aryl/Vinyl-substituted |
| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted |
| Heck | Alkene | Pd catalyst, Base | Alkenyl-substituted |
Heck-type Arylation
The benzo[b]thiophene core is amenable to direct arylation reactions, which can proceed through a Heck-type mechanism. Research has demonstrated that the β-position (C3) of the benzo[b]thiophene ring can be arylated under palladium catalysis. While direct arylation of the parent benzo[b]thiophene often favors the C2 position, specific conditions can achieve high regioselectivity for the C3 position.
A notable development in this area is the use of benzenesulfonyl chlorides as arylating agents for the direct arylation of thiophenes and benzo[b]thiophenes. rsc.org This palladium-catalyzed reaction provides access to 3-arylbenzo[b]thiophenes with high regioselectivity. Although this example uses the arylating agent to functionalize a separate benzo[b]thiophene molecule, it establishes the principle that a sulfonyl chloride can serve as a precursor in such couplings. Kinetic studies on the direct β-arylation of benzo[b]thiophenes with iodoarenes have provided the first experimental evidence supporting a Heck-type reaction pathway over other potential mechanisms like electrophilic aromatic substitution (SEAr) or concerted metalation-deprotonation (CMD). nih.govacs.org This mild, room-temperature process exhibits broad functional group tolerance and high regioselectivity, proceeding effectively even in the absence of phosphine (B1218219) ligands for many substrates. nih.govacs.org
The table below summarizes the palladium-catalyzed direct arylation of benzo[b]thiophene with various substituted benzenesulfonyl chlorides, illustrating the scope and efficiency of this transformation. rsc.org
Table 1: Heck-type Arylation of Benzo[b]thiophene with Aryl Sulfonyl Chlorides
Suzuki-Miyaura Coupling Applications
The sulfonyl chloride group of this compound is a key reactive center for Suzuki-Miyaura cross-coupling reactions. This transformation typically involves the palladium-catalyzed reaction of the sulfonyl chloride with a boronic acid, leading to the formation of a new carbon-carbon bond at the position of the sulfur atom.
While carbamoyl (B1232498) chlorides have been successfully used in Suzuki-Miyaura couplings, the application of sulfamoyl chlorides has been more challenging due to the strong electron-withdrawing nature of the sulfonyl group, which can lead to undesired desulfonylation. nih.gov However, methodologies have been developed that overcome this issue. For instance, a three-component synthesis of sulfonamides utilizes sulfuric chloride as a linchpin, which reacts in situ with a secondary amine to form a sulfamoyl chloride. This intermediate then undergoes a palladium-catalyzed Suzuki-Miyaura reaction with a boronic acid. nih.gov This process demonstrates that the R-SO₂Cl moiety is a viable partner in Suzuki couplings.
Applying this precedent to this compound, the compound can react with various aryl or alkyl boronic acids to generate 4-substituted benzo[b]thiophenes, where the sulfonyl group is replaced. The selectivity of Suzuki couplings involving molecules with multiple reactive sites, such as an acyl chloride and an aryl bromide, has been studied, highlighting that reaction conditions can be tuned to favor reaction at the more reactive acid chloride site. mdpi.com This principle of chemoselectivity is crucial when designing syntheses with complex substrates. Furthermore, the C3-halogenated derivatives of benzo[b]thiophene can also be employed in Suzuki-Miyaura couplings, demonstrating the versatility of this reaction for functionalizing the heterocyclic core at different positions. researchgate.net
Oxidation and Reduction Chemistry of the Heterocycle
The sulfur atom within the benzo[b]thiophene ring is susceptible to oxidation, leading to the formation of corresponding sulfoxides (thiophene 1-oxides) and sulfones (thiophene 1,1-dioxides). researchgate.net The oxidation state of the sulfur atom significantly modulates the electronic properties of the molecule, transforming the electron-donating thiophene into an electron-accepting sulfonyl group. mdpi.com
Various oxidizing agents can be employed for this transformation. A facile and clean method for the conversion of electron-poor benzo[b]thiophenes to their corresponding sulfones involves an aqueous solution of hydrogen peroxide (H₂O₂) and phosphorus pentoxide (P₂O₅). researchgate.net Other reagents like meta-chloroperoxybenzoic acid (m-CPBA) are also commonly used. mdpi.com The oxidation can be stepwise, first forming the benzo[b]thiophene-1-oxide, which can then be further oxidized to the benzo[b]thiophene-1,1-dioxide. researchgate.net The resulting benzo[b]thiophene 1,1-dioxides are valuable building blocks in materials science, often exhibiting enhanced photoluminescence efficiencies. nih.gov Biocatalytic methods using engineered enzymes like styrene (B11656) monooxygenase expressed in E. coli have also been shown to oxidize benzo[b]thiophene to its sulfoxide, although the product may racemize rapidly. nih.gov
Conversely, the reduction of the benzo[b]thiophene core has been observed under certain electrochemical conditions. During the synthesis of benzo[b]thiophene-1,1-dioxides via an electrochemical method, trace byproducts consistent with the reduction of the benzothiophene (B83047) core to the corresponding dihydrobenzothiophene were detected. nih.gov
Halogenation of the Benzo[b]thiophene Core (e.g., C3-chlorination)
The functionalization of the benzo[b]thiophene core can be readily achieved through halogenation. Specifically, a facile and metal-free method for the C3-chlorination of C2-substituted benzo[b]thiophene derivatives has been developed. researchgate.netrsc.orgrsc.org
This reaction utilizes sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) as the chlorine source in aqueous acetonitrile (B52724) at elevated temperatures (65–75 °C). rsc.orgrsc.org The reaction proceeds to give the corresponding C3-chlorinated products in variable yields. DFT calculations suggest a mechanism involving the formation of a C2–C3 chloronium ion intermediate, which then undergoes re-aromatization to yield the C3-chloro product. researchgate.net The resulting C3-chloro-benzo[b]thiophene derivatives are synthetically useful intermediates that can be further functionalized, for example, through Suzuki-Miyaura coupling reactions. researchgate.net
Table 2: C3-Chlorination of C2-Substituted Benzo[b]thiophenes
Chemoselectivity and Functional Group Tolerance in Reactions
The synthetic utility of this compound is greatly influenced by the chemoselectivity and functional group tolerance of its reactions.
In palladium-catalyzed direct arylation reactions, the conditions can be mild, allowing for a broad tolerance of functional groups. nih.govacs.org For Suzuki-Miyaura couplings involving the sulfonyl chloride moiety, high functional group tolerance has also been reported. nih.gov However, limitations exist; for example, certain three-component reactions are not effective for primary amines or anilines. nih.gov When a molecule contains multiple potential coupling sites, such as a sulfonyl chloride and a less reactive halide, the reaction conditions can often be tuned to selectively engage the more reactive sulfonyl chloride group. mdpi.com
The halogenation of the benzo[b]thiophene core also exhibits distinct chemoselectivity. The C3-chlorination using sodium hypochlorite proceeds in the presence of alkyl and vinyl groups at the C2 position. rsc.org However, the presence of an alcohol at the C2-position leads to competing oxidation reactions at the heterobenzylic position. Furthermore, a carbonyl group, such as a formyl substituent, at the C2-position was found to inhibit the halogenation reaction altogether. rsc.orgrsc.org This highlights the importance of considering the electronic and reactive nature of existing substituents when planning synthetic routes involving the halogenation of the benzo[b]thiophene scaffold.
Advanced Applications of Benzo B Thiophene Sulfonyl Chloride Derivatives in Chemical Sciences
Role as Versatile Building Blocks in Organic Synthesis
The reactivity of the sulfonyl chloride functional group makes benzo[b]thiophene-4-sulfonyl chloride and its isomers valuable intermediates for constructing complex molecules. This versatility is exploited in the synthesis of compounds for the pharmaceutical and agrochemical industries and for creating diverse heterocyclic structures.
The benzo[b]thiophene nucleus is a core component of several clinically used drugs, and its derivatives are widely investigated for various therapeutic activities. Benzo[b]thiophene sulfonyl chlorides serve as key starting materials for synthesizing these medicinally relevant compounds.
The primary reaction is the formation of sulfonamides through reaction with primary or secondary amines. These sulfonamides are not just stable final compounds but also crucial intermediates for further molecular elaboration. For instance, benzo[b]thiophene sulfonamide derivatives have shown significant cytotoxicity against various human tumor cell lines, highlighting their potential in oncology research. Other derivatives have been explored as selective estrogen receptor modulators (SERMs) and anti-inflammatory agents. Research has also demonstrated that pyrazoline derivatives bearing a benzenesulfonamide (B165840) moiety possess notable anti-inflammatory activity, suggesting a pathway for developing new non-steroidal anti-inflammatory drugs (NSAIDs) from benzo[b]thiophene sulfonyl chloride precursors. nih.gov
The general synthetic utility is clear: the sulfonyl chloride group provides a reliable anchor point for introducing diversity into the benzo[b]thiophene scaffold, leading to the generation of large libraries of compounds for biological screening.
The structural features that make benzo[b]thiophenes attractive for pharmaceuticals also translate to the agrochemical sector, where they are used as precursors for fungicides, herbicides, and pesticides. chemicalbook.com The sulfonamide linkage, readily formed from this compound, is a common feature in many biologically active molecules used in agriculture.
For example, research into related heterocyclic systems like benzothiazoles has shown that combining them with a sulfonamide moiety can lead to potent antiviral agents against plant viruses, such as the tobacco mosaic virus (TMV). nih.gov While specific examples for the 4-sulfonyl chloride isomer are not extensively detailed in readily available literature, the synthetic principles are directly applicable. The benzo[b]thiophene sulfonyl chloride core can be reacted with various amines to produce sulfonamide derivatives, which are then tested for their efficacy as agrochemicals. This approach allows for the systematic modification of the molecule to optimize activity and selectivity for specific agricultural applications. chemicalbook.comnih.gov
This compound is an excellent starting point for creating more complex, polycyclic, and substituted heterocyclic systems. The sulfonyl group can be used to direct further reactions or can be transformed into other functional groups.
One common strategy involves the synthesis of sulfonamides which can then participate in intramolecular cyclization reactions to form novel fused ring systems. For example, chalcones, which are α,β-unsaturated ketones, can be prepared from derivatives of the initial benzo[b]thiophene structure. These chalcones can then be cyclized with reagents like hydrazine (B178648) or urea (B33335) to form a variety of five- and six-membered heterocyclic rings, such as pyrazolines and pyrimidines, attached to the benzo[b]thiophene core. researchgate.net This methodology significantly diversifies the range of accessible molecular architectures, each with potentially unique chemical and biological properties.
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, can be used on halogenated benzo[b]thiophene sulfonamides to introduce aryl or other heterocyclic substituents, further expanding the structural diversity.
Contributions to Materials Science Research
The extended π-conjugated system of the benzo[b]thiophene core imparts valuable electronic and photophysical properties, making its derivatives highly useful in materials science, particularly for advanced functional materials.
Benzo[b]thiophene derivatives are prominent in the field of organic electronics due to their high charge carrier mobility, good thermal stability, and tunable electronic properties. mdpi.com They are key components in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). mdpi.combeilstein-journals.org
The performance of these devices is highly dependent on the molecular structure of the organic semiconductor. Fused-ring systems based on benzo[b]thiophene, such as mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene (B83047) (BTBT) and benzo[b]thieno[2,3-d]thiophene (BTT), are particularly effective. mdpi.commdpi.com These materials generally exhibit p-channel (hole-transporting) behavior. mdpi.combohrium.com The introduction of the sulfonyl group, or its reduction product the sulfone, is a key strategy for modulating these properties. Oxidation of the thiophene (B33073) sulfur to a sulfone group transforms the electron-donating thiophene into an electron-accepting group, which can switch the material to n-channel (electron-transporting) or bipolar behavior. This tunability is critical for designing complex device architectures.
Research has demonstrated that solution-processable BTT derivatives can be used to fabricate OFETs with promising performance metrics. mdpi.combohrium.com The specific arrangement and connectivity of the benzo[b]thiophene units significantly influence the charge mobility.
| Derivative Structure | Device Type | Hole Mobility (cm²/Vs) | Current On/Off Ratio | Reference |
|---|---|---|---|---|
| Single Benzo[b]thiophene moiety (6-position attachment) | OFET | up to 0.055 | 2.5 x 10⁷ | bohrium.com |
| 2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene | OFET | up to 0.005 | > 10⁶ | mdpi.com |
| 2-(phenylethynyl)benzo[b]benzo mdpi.comthieno[2,3-d]thiophene | OFET | ~0.03 | ~10⁶ | mdpi.com |
| 2,7-dioctyl mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene (C8-BTBT) | OFET | up to 43 | Not Specified | mdpi.com |
| Dibenzothiopheno[6,5-b:6′,5′-f]thieno[3,2-b]thiophene (DBTTT) | OFET | up to 19.3 | Not Specified | acs.org |
In OLEDs, derivatives of benzo[b]thiophene are used as host materials in the light-emitting layer or as hole-transporting materials. frontiersin.org The high HOMO energy levels of some derivatives make them suitable for efficient hole injection and transport, leading to devices with lower driving voltages and higher efficiencies.
The benzo[b]thiophene scaffold is a chromophore that can be incorporated into larger molecules to create dyes. Derivatives are used in the synthesis of thioindigo (B1682309) and various azo disperse dyes. chemicalbook.com The sulfonyl chloride group is particularly useful here, as it can react with molecules containing hydroxyl or amino groups (common in textile fibers like cotton or wool), forming a stable covalent bond. This makes them precursors for reactive dyes.
In polymer science, benzo[b]thiophene sulfonyl chloride can be used to synthesize functional polymers. It can be incorporated as a monomer in polymerization reactions or used to functionalize existing polymers. The resulting polymers, containing the rigid and electronically active benzo[b]thiophene-sulfonamide side chains, can exhibit unique thermal, mechanical, and optoelectronic properties, making them suitable for specialty applications.
Research in Biological Chemistry and Probe Development
The benzo[b]thiophene scaffold, particularly when functionalized as a sulfonyl chloride, provides a versatile platform for advancements in biological chemistry. The inherent reactivity of the sulfonyl chloride group allows for its use in modifying biological macromolecules, while the photophysical properties of the core structure are leveraged in the creation of sophisticated chemical probes. Furthermore, derivatives of this compound have been extensively explored for their potential to interact with key biological targets like enzymes and receptors.
Modification of Biomolecules for Mechanistic Investigations
The covalent modification of biomolecules is a fundamental technique for elucidating biological mechanisms, and sulfonyl chlorides are a key class of reagents for this purpose. thermofisher.com The sulfonyl chloride functional group readily reacts with primary amines, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue, to form highly stable sulfonamide bonds. This reactivity makes benzo[b]thiophene sulfonyl chloride and its derivatives effective tools for labeling and modifying proteins, peptides, and other amine-containing biomolecules. thermofisher.com
A significant application of this chemistry is in peptide synthesis, where protecting groups are essential for controlling the sequence of amino acid assembly. Researchers have developed the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) group as a protecting agent for amino acids. In a notable study, Bsmoc-amino acids were condensed with paraformaldehyde to create N-Bsmoc-5-oxazolidinones. These intermediates were then reduced to yield the corresponding N-methyl amino acids. nih.gov The Bsmoc group serves to temporarily block the amino functionality, allowing other chemical transformations to be performed, and can be removed under specific conditions. This strategy facilitates the synthesis of custom peptides containing N-methylated amino acids, which are important for investigating protein structure and function, as well as for developing peptide-based therapeutics with improved stability and cell permeability. nih.gov
The table below details the use of a benzo[b]thiophene derivative for the modification and protection of amino acids for peptide synthesis.
Table 1: Application of Benzo[b]thiophene Derivative in Biomolecule Modification
| Derivative Group | Biomolecule Modified | Purpose of Modification | Research Finding |
|---|
Development of Chemical Probes for Biological Systems
Chemical probes are essential tools for visualizing and studying biological processes within living systems. The benzo[b]thiophene scaffold is an attractive core for such probes due to its favorable properties, including potential for fluorescence. unav.edu Scientists have engineered derivatives of this compound into sophisticated probes for cellular imaging and biosensing.
One area of development is in fluorescent probes for live-cell imaging. Researchers have synthesized benzo[b]thiophene 1,1-dioxides that exhibit large Stokes shifts (the difference between the absorption and emission maxima), which is a highly desirable property for fluorescence microscopy as it minimizes self-quenching and background interference. These fluorophores have been successfully conjugated to self-labeling protein tags, such as HaloTag and SNAP-tag, enabling the visualization of specific intracellular targets in real-time. chemrxiv.org This approach allows for multicolor imaging, where multiple cellular components can be tracked simultaneously. chemrxiv.org
Another innovative application is the creation of biosensors for specific molecules. A series of fluorescent benzo[b]thiophene boronic acid derivatives have been synthesized and shown to be effective sugar sensors. nih.gov These probes exhibit dual-wavelength fluorescent emission under physiological pH conditions and show significant shifts in their emission wavelengths upon binding to carbohydrates. This capability makes them valuable tools for developing biosensors to study glycoproteins, which play critical roles in numerous physiological and pathological processes. nih.gov
The table below summarizes the development of chemical probes based on benzo[b]thiophene derivatives.
Table 2: Benzo[b]thiophene-Based Chemical Probes
| Probe Type | Target | Mechanism/Key Feature | Application |
|---|---|---|---|
| Benzo[b]thiophene 1,1-dioxide fluorophore | Proteins (via self-labeling tags) | Large Stokes shift (>140 nm) | Multicolor live-cell imaging and stimulated emission depletion (STED) microscopy. chemrxiv.org |
Exploration of Potential Biological Activities (e.g., Enzyme Inhibition, Receptor Binding)
Derivatives of benzo[b]thiophene sulfonyl chloride have been a fertile ground for the discovery of new biologically active agents, particularly enzyme inhibitors and receptor ligands. The planar, electron-rich structure of the benzo[b]thiophene ring system facilitates binding to various biological targets. unav.edu
Enzyme Inhibition: Research has identified benzo[b]thiophene derivatives as potent inhibitors of several key enzymes. For instance, certain benzo[b]thiophene-chalcone hybrids have demonstrated significant inhibitory activity against cholinesterases. nih.gov Specifically, compound 5f was identified as the best inhibitor of acetylcholinesterase (AChE) with an IC₅₀ value of 62.10 μM, while compound 5h was the most effective against butyrylcholinesterase (BChE) with an IC₅₀ of 24.35 μM, an activity level comparable to the standard inhibitor galantamine. nih.gov In a different therapeutic area, the compound 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2 ) was discovered through high-throughput screening to be a novel allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK) with an IC₅₀ of 3.19 μM. nih.gov BDK inhibition is a therapeutic strategy for metabolic diseases like maple syrup urine disease. nih.gov
Table 3: Enzyme Inhibition by Benzo[b]thiophene Derivatives
| Compound | Target Enzyme | Inhibition (IC₅₀) |
|---|---|---|
| 5f (benzo[b]thiophene-chalcone hybrid) | Acetylcholinesterase (AChE) | 62.10 μM nih.gov |
| 5h (benzo[b]thiophene-chalcone hybrid) | Butyrylcholinesterase (BChE) | 24.35 μM nih.gov |
Receptor Binding: The benzo[b]thiophene scaffold has also been instrumental in developing ligands for central nervous system receptors, particularly those involved in depression. A study focusing on dual-acting compounds for antidepressant effects synthesized a series of benzo[b]thiophene derivatives and evaluated their affinity for the serotonin (B10506) (5-HT) 7 receptor (5-HT7R) and the serotonin transporter (SERT). unav.edu Several compounds showed high affinity for these targets. Notably, compounds 8j , 9c , and 9e displayed significant binding affinities, which were quantified as pKi values. These findings identified a new class of potential antidepressants with a rapid onset of action. unav.edu Further research has also explored derivatives as potent inhibitors of STAT3, a key protein in cell signaling pathways often dysregulated in cancer. fishersci.com
Table 4: Receptor and Transporter Binding Affinity of Benzo[b]thiophene Derivatives
| Compound | Target | Binding Affinity (pKi) |
|---|---|---|
| 8j | 5-HT7 Receptor | 8.8 unav.edu |
| 8j | Serotonin Transporter (SERT) | 6.1 unav.edu |
| 8j | 5-HT1A Receptor | 7.3 unav.edu |
| 9c | 5-HT7 Receptor | 8.5 unav.edu |
| 9c | Serotonin Transporter (SERT) | 6.8 unav.edu |
| 9c | 5-HT1A Receptor | 5.5 unav.edu |
| 9e | 5-HT7 Receptor | 8.1 unav.edu |
| 9e | Serotonin Transporter (SERT) | 6.2 unav.edu |
Mechanistic Elucidation and Computational Studies of Benzo B Thiophene 4 Sulfonyl Chloride Chemistry
Reaction Mechanism Investigations
Nucleophilic Substitution Mechanism on Sulfonyl Chlorides
The reaction of sulfonyl chlorides, including benzo[b]thiophene-4-sulfonyl chloride, with nucleophiles is a cornerstone of their chemistry. Generally, these reactions are considered to proceed through a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur atom. nih.govdntb.gov.uanih.gov This is more complex than substitution at a carbon center. nih.gov The mechanism can, however, shift towards a more dissociative (SN1-like) or associative (addition-elimination) pathway depending on the nucleophile, solvent, and substituents on the aromatic ring. researchgate.net
Kinetic studies on the chloride-chloride exchange in various arenesulfonyl chlorides have provided significant insight. nih.govdntb.gov.uanih.gov These studies, often employing radio-labeled chloride ions, have determined second-order rate constants and activation parameters. nih.govdntb.gov.uanih.gov For a series of para- and meta-substituted arenesulfonyl chlorides, the reaction rates follow the Hammett equation, indicating a significant influence of electronic effects on the reaction. nih.govdntb.gov.uanih.gov
Interestingly, the presence of ortho-alkyl groups can lead to a counterintuitive acceleration of the substitution reaction. nih.govdntb.gov.uanih.gov This "steric acceleration" is attributed to the relief of steric strain in the transition state, which is believed to have a trigonal bipyramidal geometry. researchgate.net Density Functional Theory (DFT) calculations have supported this, showing that ortho-alkyl substituted sulfonyl chlorides have a rigid and sterically congested ground state structure. nih.govdntb.gov.uanih.gov
The nature of the nucleophile also plays a crucial role. For instance, the reaction with fluoride (B91410) ions is proposed to occur via an addition-elimination mechanism, involving a difluorosulfurandioxide intermediate, in contrast to the concerted SN2 pathway observed for chloride exchange. nih.govdntb.gov.uanih.gov In protic media, the hydrolysis of sulfonyl chlorides can proceed through distinct pathways, sometimes involving general-base assistance from hydroxide (B78521) ions or a second molecule of the nucleophile. scispace.com
Cyclization Mechanisms in Benzo[b]thiophene Formation
The synthesis of the benzo[b]thiophene core itself can proceed through various cyclization mechanisms, with both radical and electrophilic pathways being prominent. While not directly involving this compound as a starting material, understanding these mechanisms is crucial for the synthesis of its derivatives.
Electrophilic Cyclization: One common strategy involves the electrophilic cyclization of 2-alkynylthioanisoles. researchgate.netnih.gov In this process, an electrophile (such as I₂, Br₂, or a sulfonium (B1226848) salt) activates the alkyne, which is then attacked by the sulfur atom. nih.gov A proposed mechanism using a dimethyl(thiodimethyl)sulfonium salt suggests the initial attack of the alkyne on the electrophilic sulfur, followed by intramolecular nucleophilic ring-opening of the resulting sulfonium intermediate and subsequent demethylation to yield the 3-thiomethylbenzo[b]thiophene. nih.gov
Radical Cyclization: Radical cyclization pathways offer an alternative route to benzo[b]thiophenes. researchgate.netnih.gov These reactions often involve the generation of a radical species that subsequently cyclizes onto an alkyne or another unsaturated moiety. rsc.org For instance, the reaction of thiophenols with activated internal alkynes can be initiated by the formation of a thiyl radical, which then adds to the carbon-carbon triple bond, leading to the benzo[b]thiophene product. rsc.org Another approach involves the intramolecular radical cyclization of polarized ketene (B1206846) dithioacetals derived from o-bromoarylacetonitriles. nih.gov
Mechanistic Pathways of Functionalization Reactions
The functionalization of the pre-formed benzo[b]thiophene ring, such as through C-H arylation or chlorination, proceeds through distinct mechanistic pathways.
C-H Arylation: The direct arylation of benzo[b]thiophenes has been a subject of intensive research. For the β-arylation of benzo[b]thiophenes with aryl iodides, a Heck-type mechanism is supported by kinetic evidence. nih.govacs.org A plausible catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by coordination to the benzo[b]thiophene, a concerted carbo-palladation across the double bond, and finally, a base-assisted anti-elimination to yield the arylated product and regenerate the Pd(0) catalyst. nih.govacs.org In contrast, the C2-selective arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids is proposed to proceed via a Pd(II)-catalyzed C-H activation mechanism. acs.org This involves the formation of a cyclopalladium intermediate, transmetalation with the arylboronic acid species, and reductive elimination. acs.org
Chlorination: The C3-chlorination of C2-substituted benzo[b]thiophenes using sodium hypochlorite (B82951) has been investigated. nih.govrsc.org DFT calculations suggest a mechanism where the sulfur heteroatom facilitates the formation of a hypochlorous acidium ion. nih.govrsc.org This intermediate then generates a C2-C3 chloronium ion in a stepwise manner, leading to a sulfur-stabilized C2-carbocation that subsequently undergoes re-aromatization to form the C3-chlorinated product. nih.govrsc.org
Computational Chemistry Applications
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms and electronic properties of reactions involving benzo[b]thiophene derivatives.
Theoretical Elucidation of Reaction Pathways and Transition States
DFT calculations have been instrumental in mapping the potential energy surfaces of various reactions. For the nucleophilic substitution on arenesulfonyl chlorides, DFT studies have successfully modeled the SN2 transition state and have been used to rationalize the unexpected reactivity of ortho-substituted derivatives. nih.govdntb.gov.uanih.gov These calculations have shown that the acceleration is due to the relief of ground-state steric congestion upon moving to the trigonal bipyramidal transition state. nih.govdntb.gov.uamdpi.com
In the context of benzo[b]thiophene synthesis, computational studies have helped to understand the regioselectivity of cyclization reactions. For instance, in an electrochemically promoted synthesis of benzo[b]thiophene-1,1-dioxides, DFT calculations revealed that the free energy barrier for the radical addition process favored the experimentally observed regioselectivity. nih.gov Similarly, for the C3-chlorination of benzo[b]thiophenes, DFT calculations have provided a detailed reaction profile, including the structures of intermediates and transition states. researchgate.net
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are employed to understand the electronic structure and reactivity of benzo[b]thiophene derivatives. rsc.orgresearchgate.net These studies provide insights into frontier molecular orbitals (HOMO and LUMO), ionization potentials, and electron affinities, which are crucial for predicting reactivity and designing new materials. rsc.org For example, DFT studies on thieno[2,3-b]benzothiophene derivatives have been used to explore their potential as organic semiconductors by calculating their electronic structure and charge transport properties. rsc.org
Furthermore, computational methods like Hirshfeld surface analysis have been used to examine the non-covalent interactions in the solid state of related sulfonyl chlorides, providing a detailed picture of intermolecular forces. nih.gov Conceptual DFT has also been applied to gain insights into the global and local reactivity properties of benzo[b]thiophene derivatives. researchgate.net
Interactive Data Table: Computational Studies on Benzo[b]thiophene Derivatives
| Study Focus | Computational Method | Key Findings | References |
| Nucleophilic Substitution on Arenesulfonyl Chlorides | DFT | Modeled SN2 transition state; explained steric acceleration by ortho-alkyl groups. | nih.govdntb.gov.uanih.govmdpi.com |
| C3-Chlorination of Benzo[b]thiophenes | DFT | Elucidated a stepwise mechanism involving a chloronium ion intermediate. | nih.govrsc.orgresearchgate.net |
| Synthesis of Benzo[b]thiophene-1,1-dioxides | DFT | Calculated reaction barriers for cyclization and migration, explaining regioselectivity. | nih.gov |
| Electronic Structure of Thieno[2,3-b]benzothiophene Derivatives | DFT | Predicted hole mobility and environmental stability for potential use in organic electronics. | rsc.org |
| Non-covalent Interactions of Sulfonyl Chlorides | Hirshfeld Surface Analysis, DFT | Detailed analysis of intermolecular interactions in the solid state. | nih.gov |
Frontier Molecular Orbital Analysis (HOMO-LUMO)
A comprehensive search of scientific literature and chemical databases did not yield specific studies on the frontier molecular orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), for this compound.
In computational chemistry, HOMO and LUMO are critical components of FMO theory used to predict and explain chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that provides insights into the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
For a molecule like this compound, a theoretical study would typically involve Density Functional Theory (DFT) calculations to determine the energies of the HOMO and LUMO. The distribution of these orbitals across the molecule would indicate the likely sites for nucleophilic and electrophilic attack. For instance, in related benzothiophene (B83047) derivatives, the HOMO is often distributed over the benzothiophene ring system, while the LUMO can be localized on specific atoms or bonds, influenced by electron-withdrawing groups. researchgate.netnih.govmdpi.com
Reactivity Indices (e.g., Electrophilicity Index, Chemical Hardness)
Detailed research findings and data tables for the reactivity indices of this compound, such as the electrophilicity index and chemical hardness, are not available in the reviewed scientific literature.
These reactivity indices are typically derived from the HOMO and LUMO energies obtained through computational methods like DFT.
Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the difference between the HOMO and LUMO energies. A larger HOMO-LUMO gap results in greater chemical hardness, indicating higher stability and lower reactivity. irjweb.com
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is a function of the electronic chemical potential and chemical hardness. This index is particularly useful for predicting the electrophilic nature of a compound in reactions.
While specific values for this compound are not published, studies on similar molecules demonstrate the utility of these parameters in understanding their chemical behavior. nih.govnih.gov
Spectroscopic Simulations for Structural Confirmation and Prediction
There are no published spectroscopic simulations (such as IR or NMR) specifically for this compound available for review.
Spectroscopic simulations are a powerful tool in chemical analysis, used to predict the spectral features of a molecule, which can then be compared with experimental data for structural confirmation.
Infrared (IR) Spectroscopy Simulation: Theoretical IR spectra are typically calculated using DFT methods. These simulations predict the vibrational frequencies and intensities of the molecule's functional groups. For this compound, key vibrational modes would include the S=O stretches of the sulfonyl chloride group, C-S stretching within the thiophene (B33073) ring, and various C-H and C=C vibrations of the aromatic system.
Nuclear Magnetic Resonance (NMR) Spectroscopy Simulation: Computational methods can also predict the chemical shifts of ¹H and ¹³C atoms. These predictions are valuable for assigning peaks in experimental NMR spectra, which is crucial for elucidating the precise structure of the molecule.
While simulated data for the target compound is unavailable, experimental spectroscopic data for a variety of other benzothiophene derivatives have been reported. rsc.orgmdpi.comresearchgate.net
Structure Activity Relationships Sar in Benzo B Thiophene Sulfonyl Chloride Derivatives
Influence of Substituents on Sulfonyl Chloride Reactivity
The reactivity of the sulfonyl chloride group (-SO₂Cl) is paramount as it is the key functional group for derivatization, typically through reactions with amines to form sulfonamides. The electrophilicity of the sulfur atom in the sulfonyl chloride moiety is directly influenced by the electronic properties of substituents on the benzo[b]thiophene ring.
Electron-Withdrawing Groups (EWGs): When EWGs (e.g., nitro, cyano, or halogen groups) are present on the aromatic ring, they pull electron density away from the sulfonyl chloride group. This inductive effect increases the partial positive charge on the sulfur atom, making it a stronger electrophile. Consequently, the sulfonyl chloride becomes more reactive towards nucleophiles. This enhanced reactivity can lead to faster reaction rates in sulfonamide formation.
Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., methoxy, methyl, or amino groups) push electron density into the aromatic ring. This effect reduces the electrophilicity of the sulfonyl sulfur, thereby decreasing the reactivity of the sulfonyl chloride group. Reactions with such derivatives may require more forcing conditions (e.g., higher temperatures or longer reaction times) to achieve completion.
The efficiency of sulfonylation can be modulated by the electronic nature of substituents on the benzothiophene (B83047) ring, with electron-withdrawing groups enhancing reactivity by stabilizing intermediates.
Regioisomeric Effects on Chemical Transformations
The position of the sulfonyl chloride group on the benzo[b]thiophene nucleus significantly impacts the chemical and biological properties of its derivatives. The parent ring system is not electronically symmetrical, and thus, isomers such as benzo[b]thiophene-4-, -5-, -6-, or -7-sulfonyl chloride exhibit distinct behaviors.
Research into the cytotoxic activity of benzo[b]thiophene sulfonamide 1,1-dioxides revealed notable differences based on the sulfonamide group's position. A study comparing derivatives where the sulfonamide group was at position 5 versus position 6 found only slight variations in cytotoxicity, suggesting that for this specific scaffold and activity, the change from position 5 to 6 is not a critical determinant of potency. nih.govresearchgate.net However, other studies highlight the importance of the substitution pattern. For instance, in the development of allylamine (B125299) antimycotics analogous to terbinafine, derivatives with the side chain at position 7 and an additional substituent at position 3 showed significantly enhanced activity against Candida albicans. nih.gov This effect was specific to the 3,7-substitution pattern, underscoring the critical role of regioisomerism. nih.gov
Furthermore, the regioselectivity of synthetic transformations on the benzo[b]thiophene ring itself dictates which isomers can be readily prepared. Palladium-catalyzed direct arylation of benzo[b]thiophene, for example, can be tuned to favor either the C2 or C3 position, which influences the subsequent functionalization steps needed to introduce a sulfonyl chloride group at a specific location. researchgate.net
Impact of Benzo[b]thiophene Ring Substituents on Derivative Properties
The therapeutic potential and physical properties of benzo[b]thiophene derivatives are heavily influenced by the nature and position of substituents on the core scaffold. SAR studies have elucidated key trends across various biological activities.
Anticancer and Cytotoxic Properties: In a series of 6-benzo[b]thiophenesulphonamide 1,1-dioxide derivatives, introducing lipophilic substituents on the sulfonamide nitrogen significantly increased cytotoxic activity against a panel of human tumor cell lines. nih.govresearchgate.net The most active compound, an N-4-methoxyphenyl derivative, exhibited potent activity with GI₅₀ values in the nanomolar range. nih.govresearchgate.net SAR analysis also indicated that having the 3-position of the heterocyclic system unsubstituted and freely accessible appears to be a requirement for high cytotoxicity. nih.govresearchgate.net Similarly, a series of 3-sulfamoylbenzo[b]thiophene-4-carboxamides showed that most compounds were active against MCF-7, HeLa, A-549, and Du-145 cancer cell lines, with IC₅₀ values ranging from 1.81 to 9.73 μM. benthamdirect.com
| Compound Series | Substituent on Sulfonamide | Cell Line | Activity (GI₅₀) | Reference |
|---|---|---|---|---|
| 6-Benzo[b]thiophenesulphonamide 1,1-dioxide | 4-Methoxyphenyl | HT-29, CCRF-CEM, K-562, MEL-AC | 1-9 nM | nih.gov |
| 6-Benzo[b]thiophenesulphonamide 1,1-dioxide | 4-Methoxyphenyl | HTB-54 | 200 nM | nih.gov |
| 3-Sulfamoylbenzo[b]thiophene-4-carboxamide | Various Amides | MCF-7, HeLa, A-549, Du-145 | 1.81 - 9.73 µM (IC₅₀) | benthamdirect.com |
Enzyme Inhibition: Benzo[b]thiophene-chalcone hybrids have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.govmdpi.com The studies revealed that the substitution patterns on the aromatic rings are critical for inhibitory activity. nih.gov Generally, the benzothiophene-chalcone hybrids (Series 5) were better inhibitors than their simpler 2-phenylbenzothiophene counterparts (Series 4). mdpi.com Compound 5h , with an amino group, was the most potent BChE inhibitor, with an IC₅₀ value comparable to the standard drug galantamine. mdpi.com
| Compound | Substituent (R) | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 5f | 4-Cl | 62.10 | - | mdpi.com |
| 5h | 4-NH₂ | 70.00 | 24.35 | mdpi.com |
| Galantamine (Reference) | - | - | 28.08 | mdpi.com |
Antimicrobial and Anti-inflammatory Properties: The versatility of the benzo[b]thiophene scaffold is further demonstrated by its role in developing antimicrobial and anti-inflammatory agents. Combining the benzo[b]thiophene nucleus with an acylhydrazone functional group led to the identification of potent antibacterial agents against multidrug-resistant Staphylococcus aureus (MRSA). nih.govnih.gov A derivative with a 6-chloro substituent on the benzo[b]thiophene ring and a pyridin-2-ylmethylene group showed a minimal inhibitory concentration (MIC) of 4 µg/mL against MRSA strains. nih.gov
In the context of anti-inflammatory action, benzo-thieno[3,2-d]pyrimidine derivatives bearing a sulfonamide group have been shown to be potent inhibitors of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes in the inflammatory cascade. researchgate.net
Stereochemical Considerations in Derivative Synthesis
Stereochemistry can play a defining role in the biological activity of a drug molecule. In the synthesis of derivatives from benzo[b]thiophene precursors, controlling the three-dimensional arrangement of atoms is sometimes necessary to obtain the desired therapeutic effect.
One study on the synthesis of benzo[b]thiophene derivatives containing a β-lactam nucleus highlighted the importance of stereochemical control. researchgate.net In the cycloaddition reaction to form the β-lactam ring, the formation of cis or trans diastereomers was observed. The stereochemical course of this reaction was found to be dependent on the nature of the substituents on both the ketene (B1206846) and the imine reactants. researchgate.net This demonstrates that careful selection of building blocks is required to direct the synthesis towards a specific, and potentially more active, stereoisomer. This level of control is fundamental in modern drug design, where a single enantiomer or diastereomer is often responsible for the desired pharmacological activity, while the other(s) may be inactive or even contribute to adverse effects.
Emerging Research Directions and Future Perspectives for Benzo B Thiophene 4 Sulfonyl Chloride
Novel Synthetic Methodologies and Sustainable Synthesis
The synthesis of sulfonyl chlorides has traditionally relied on methods that often involve harsh reagents. For instance, the reaction of sulfonic acids with agents like phosphorus pentachloride or thionyl chloride is a common approach. nih.gov Another established method is the chlorosulfonation of aromatic compounds using chlorosulfonic acid. orgsyn.org While effective, these methods can be aggressive and generate significant waste.
Modern synthetic chemistry is increasingly focused on developing milder and more environmentally benign processes. Recent advancements are moving away from hazardous reagents like chlorine gas towards more sustainable alternatives. researchgate.netorganic-chemistry.org These new methodologies often focus on the oxidative chlorination of sulfur-containing precursors such as thiols or their derivatives. researchgate.net
For Benzo[b]thiophene-4-sulfonyl chloride, the synthesis involves two key stages: the formation of the benzo[b]thiophene core and the subsequent introduction of the sulfonyl chloride group. The construction of the benzo[b]thiophene ring system can be achieved through various modern techniques, including the electrophilic cyclization of alkynylthioanisoles. nih.gov Following the creation of the heterocyclic core, the sulfonyl chloride group is typically installed at the 4-position via electrophilic substitution, most commonly chlorosulfonation.
Sustainable or "green" chemistry principles are being applied to make these processes more efficient and eco-friendly. This includes the use of water as a solvent, which significantly reduces the environmental impact of the reaction. rsc.org Photocatalysis represents another frontier, where light is used as a traceless reagent to drive chemical transformations, potentially offering highly selective and efficient pathways to sulfonyl chlorides under mild conditions. nih.gov Furthermore, the development of methods that allow for the recycling of reagents or byproducts, such as converting the byproduct succinimide (B58015) back into the chlorinating agent N-chlorosuccinimide (NCS), is a key aspect of sustainable synthesis. organic-chemistry.org
Table 1: Comparison of Synthetic Approaches for Sulfonyl Chlorides
| Method Type | Typical Reagents | Conditions | Key Advantages/Disadvantages | Sustainability Aspect |
|---|---|---|---|---|
| Traditional | Chlorosulfonic acid, Phosphorus pentachloride, Thionyl chloride nih.govorgsyn.org | Often harsh, may require high temperatures | Effective and well-established but uses corrosive and hazardous reagents. | Low sustainability due to hazardous waste and harsh conditions. |
| Modern Oxidative | Thiols/Disulfides with N-Chlorosuccinimide (NCS) or Oxone® researchgate.netorganic-chemistry.orgrsc.org | Mild, often at room temperature | Avoids highly toxic reagents like chlorine gas; broader substrate compatibility. | Higher sustainability through milder conditions and less hazardous inputs. |
| Photocatalytic | Thio-precursors with a photocatalyst (e.g., carbon nitride) and light nih.gov | Very mild, ambient temperature, light-driven | High selectivity possible by tuning light wavelength; uses light as a "traceless" reagent. | Potentially very high sustainability by minimizing chemical reagents and energy input. |
| Green Solvent | Oxone®-KX (X=Cl) in water rsc.org | Room temperature | Eliminates the need for volatile organic solvents, simplifying workup. | High sustainability by using water as the reaction medium. |
Expanded Applications in Advanced Materials Science
The benzo[b]thiophene moiety is of considerable interest in materials chemistry due to its application in organic electronics, including organic solar cells, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.gov The rigid and planar structure of the benzo[b]thiophene core facilitates π-π stacking, which is crucial for efficient charge transport in semiconductor materials. researchgate.net
This compound serves as a key intermediate for integrating this high-performance core into larger molecular or polymeric architectures. The sulfonyl chloride group is a versatile reactive handle that can be used to synthesize monomers for polymerization reactions. mdpi.com For example, it can be converted into other functional groups that are then used in cross-coupling reactions to build conjugated polymers. These polymers are the active components in many organic electronic devices. rsc.org
Research in this area focuses on creating solution-processable organic semiconductors. mdpi.comresearchgate.net By attaching flexible side chains or incorporating the benzo[b]thiophene unit into a copolymer, chemists and materials engineers can fine-tune the material's solubility, morphology, and electronic properties. The ability to process these materials from solution is a significant advantage, as it allows for the fabrication of large-area, flexible electronic devices using low-cost techniques like printing. The development of new benzo[b]thiophene derivatives is leading to p-type (hole-transporting) semiconductor materials with decent electrical performance for thin-film transistors. researchgate.net
Table 2: Role of Benzo[b]thiophene in Advanced Materials
| Material Class | Role of Benzo[b]thiophene Core | Role of Sulfonyl Chloride Functionalization | Application |
|---|---|---|---|
| Conjugated Polymers | Provides rigidity, planarity, and favorable electronic properties for charge transport. rsc.org | Serves as a reactive precursor to synthesize monomers needed for polycondensation reactions. mdpi.com | Active layers in OFETs, OLEDs, and organic photovoltaics. researchgate.netsmolecule.com |
| Small Molecule Semiconductors | Acts as the central π-conjugated core of the molecule. mdpi.com | Allows for the attachment of solubilizing groups or other functional units to control packing and energy levels. | Solution-processable active layers for high-performance OFETs. mdpi.comresearchgate.net |
| Functional Dyes | Forms the chromophore (light-absorbing part) of the molecule. chemscene.com | Enables covalent attachment of the dye to other molecules or surfaces. | Optical materials, sensors, and components in dye-sensitized solar cells. chemscene.com |
Innovative Strategies for Biomolecule Derivatization and Chemical Probe Design
The high reactivity of the sulfonyl chloride group towards nucleophiles makes this compound an excellent reagent for bioconjugation—the process of linking molecules to biological targets like proteins or nucleic acids. The sulfonyl chloride reacts readily with primary and secondary amines (e.g., from lysine (B10760008) residues in proteins) and phenols (e.g., from tyrosine residues) to form stable sulfonamide and sulfonate ester linkages, respectively. smolecule.com
This reactivity is being harnessed to design innovative chemical probes. A chemical probe is a molecule used to study biological systems, for example, by visualizing a specific component within a cell. The benzo[b]thiophene core itself possesses fluorescent properties, meaning it can absorb and emit light. researchgate.netmdpi.com By reacting this compound with a biomolecule, the fluorescent benzo[b]thiophene unit can be attached as a "tag" or "label."
This strategy enables a range of applications in chemical biology. For instance, fluorescently labeled proteins can be tracked within living cells to study their localization and dynamics. Sulfonamide-containing fluorescent probes have been successfully used to visualize and monitor intracellular targets. nih.gov Derivatives of benzo[b]thiophene have been linked to amino acids to create fluorescent analogues of naturally occurring amino acids, which can be incorporated into peptides to study their structure and interactions. researchgate.net The development of probes based on the benzo[b]thiophene scaffold that can specifically stain cellular organelles like the vacuole or endoplasmic reticulum is an active area of research. nih.gov
Table 3: Strategies for Biomolecule Derivatization
| Strategy | Target Biomolecule/Residue | Linkage Formed | Potential Application |
|---|---|---|---|
| Protein Labeling | Proteins (specifically Lysine residues) | Sulfonamide | Tracking protein location and movement in cells; studying protein-protein interactions. |
| Peptide Modification | Peptides (N-terminus or amino acid side chains) | Sulfonamide | Creating fluorescently labeled peptides for binding assays or as enzyme substrates. researchgate.net |
| Enzyme Inhibition | Active site of enzymes (e.g., serine proteases) | Sulfonate ester | Developing specific enzyme inhibitors for therapeutic or research purposes. nih.gov |
| Fluorescent Probe Design | Cellular structures or specific target proteins | Covalent sulfonamide bond | Bioimaging and high-sensitivity detection of biological molecules or ions. mdpi.comnih.gov |
Interdisciplinary Research at the Interface of Chemistry and Other Fields
This compound exemplifies a platform molecule whose development and application require interdisciplinary collaboration. Its utility spans the boundaries of pure chemistry, materials engineering, and chemical biology.
At the interface of chemistry and materials engineering , synthetic chemists work to design and create novel benzo[b]thiophene-based monomers, while materials engineers test and integrate these materials into electronic devices. mdpi.com The development of a new organic semiconductor, for example, involves a feedback loop: chemists synthesize a new polymer, engineers fabricate it into a transistor and measure its performance (like charge carrier mobility), and these results then inform the design of the next generation of molecules. researchgate.netmdpi.com This collaboration is essential for advancing the field of flexible, printed electronics.
Similarly, at the nexus of chemistry and chemical biology , the unique reactivity of the sulfonyl chloride group is leveraged to create sophisticated tools for biological research. Chemists design and synthesize probes with specific properties (e.g., fluorescence wavelength, target specificity), which are then used by biologists to investigate complex cellular processes. nih.gov This synergy is critical for drug discovery, where the benzo[b]thiophene scaffold is recognized as an important pharmacophore (a structural feature responsible for a drug's biological activity). nih.govnih.govnih.gov The synthesis of new benzo[b]thiophene derivatives contributes directly to the search for new therapeutic agents, including antimicrobial and enzyme-inhibiting drugs. nih.govmdpi.com The journey from a simple chemical building block to a functional material or a biological probe highlights the power of interdisciplinary research in modern science.
Q & A
Q. What are the common synthetic routes for preparing Benzo[b]thiophene-4-sulfonyl chloride, and how do their yields and functional group tolerance compare?
- Methodological Answer : this compound is synthesized via two primary routes:
- Aryne-Mediated Cyclization : Starting from o-methylaryl triflates and alkynyl sulfides, this method leverages aryne intermediates to construct the benzo[b]thiophene core. Functional group tolerance is broad, enabling the introduction of diverse substituents at the C2 and C3 positions .
- Photochemical Cyclization : Iodine-promoted photocyclization of 4,5-diaryl-substituted thiophenes offers higher efficiency (yields up to 85%) compared to oxidative coupling methods (e.g., FeCl3 or Pd catalysis). This approach minimizes side reactions and is ideal for fused-ring derivatives .
Comparison Table :
| Method | Yield Range | Key Advantages | Limitations |
|---|---|---|---|
| Aryne Cyclization | 60-75% | Broad substituent flexibility | Requires specialized precursors |
| Photochemical Cyclization | 70-85% | High efficiency, low byproduct formation | Requires UV light equipment |
Q. How is this compound characterized, and what spectroscopic data are critical for confirming its structure?
- Methodological Answer : Key characterization techniques include:
- NMR Spectroscopy : H and C NMR confirm the sulfonyl chloride group (e.g., H: δ 7.8–8.2 ppm for aromatic protons adjacent to sulfonyl; C: δ 125–135 ppm for thiophene carbons) .
- IR Spectroscopy : Strong absorption at ~1370 cm (S=O asymmetric stretch) and ~1170 cm (S=O symmetric stretch) .
- Mass Spectrometry : Molecular ion peaks at m/z corresponding to CHClOS (exact mass: 240.94) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation .
- Storage : Store in airtight containers under inert gas (e.g., N) at 2–8°C to prevent hydrolysis .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can competing reaction pathways (e.g., sulfonylation vs. ring-opening) be controlled during multi-step syntheses involving this compound?
- Methodological Answer :
- Solvent Choice : Polar aprotic solvents (e.g., DCM, DMF) stabilize the sulfonyl chloride group and suppress ring-opening .
- Temperature Control : Reactions at 0–5°C minimize side reactions (e.g., hydrolysis), while higher temperatures (40–60°C) favor nucleophilic substitution .
- Catalyst Selection : Triethylamine or NaHCO enhances nucleophilic substitution efficiency by scavenging HCl byproducts .
Q. What mechanistic insights explain the regioselectivity of photochemical vs. thermal cyclization in forming Benzo[b]thiophene derivatives?
- Methodological Answer :
- Photochemical Cyclization : UV light promotes diradical intermediates, favoring 6-membered transition states and regioselective C–S bond formation at the 4-position .
- Thermal Cyclization : Electron-deficient arynes preferentially react at the para position of the thiophene ring due to resonance stabilization .
Q. How do electron-withdrawing substituents on the benzo[b]thiophene ring influence sulfonation efficiency and downstream reactivity?
- Methodological Answer :
- Sulfonation Efficiency : Electron-withdrawing groups (e.g., –NO) deactivate the ring, requiring harsher conditions (e.g., ClSOH, 80°C) for sulfonation. Yields drop by 15–20% compared to unsubstituted derivatives .
- Reactivity : Meta-directing groups (e.g., –CF) reduce nucleophilic substitution rates at the sulfonyl chloride by 30–40% due to decreased electrophilicity .
Q. What analytical strategies resolve contradictions in reported NMR data for this compound derivatives?
- Methodological Answer :
- 2D NMR (HSQC, HMBC) : Assigns ambiguous proton-carbon correlations, distinguishing between regioisomers .
- X-ray Crystallography : Resolves structural ambiguities caused by dynamic effects (e.g., rotational isomers) .
- Reference Standards : Cross-validate spectral data against NIST Chemistry WebBook entries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
